molecular formula C9H15NS B598664 (R)-(-)-1-Cyclohexylethyl isothiocyanate CAS No. 196402-21-8

(R)-(-)-1-Cyclohexylethyl isothiocyanate

Cat. No.: B598664
CAS No.: 196402-21-8
M. Wt: 169.286
InChI Key: KMMWHCFHXACMCZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound that belongs to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, which is known for its reactivity and diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions with biological molecules.

Mechanism of Action

The mechanism of action of ®-(-)-1-Cyclohexylethyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, leading to various biological effects. For example, it can activate antioxidant proteins such as NQO1 and glutathione-S-transferase, which play a role in cellular defense mechanisms . Additionally, it can inhibit the growth of bacteria and cancer cells by disrupting key metabolic pathways .

Comparison with Similar Compounds

®-(-)-1-Cyclohexylethyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, sulforaphane, and 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate . While all these compounds share the reactive -N=C=S group, they differ in their specific structures and biological activities. For instance, sulforaphane is well-known for its potent anti-cancer properties, whereas phenyl isothiocyanate is commonly used in peptide sequencing . The unique chiral nature of ®-(-)-1-Cyclohexylethyl isothiocyanate may confer distinct reactivity and selectivity in its interactions with biological targets.

Conclusion

®-(-)-1-Cyclohexylethyl isothiocyanate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

IUPAC Name

[(1R)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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